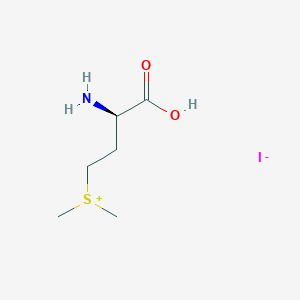

(R)-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

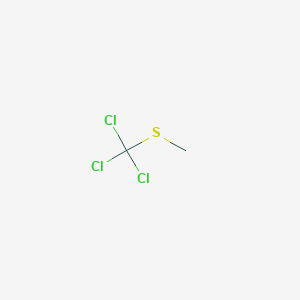

Trimethylsulfonium iodide is a compound that is commonly used as a methylating agent in organic synthesis . It’s a type of sulfonium compound, which are known for their role in various chemical reactions .

Synthesis Analysis

The Corey-Chaykovsky reaction is a chemical reaction used in organic chemistry for the synthesis of epoxides, aziridines, and cyclopropanes . The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone to produce the corresponding 3-membered ring .Molecular Structure Analysis

The molecular structure of a compound like trimethylsulfonium iodide can be represented by the formula (CH3)3S(I) . The 3D structure of such compounds can be viewed using specific software .Chemical Reactions Analysis

Sulfur ylides, such as those used in the Corey-Chaykovsky reaction, can react with carbonyl compounds to form epoxides or aziridines . They can also react with enones to form cyclopropanes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like trimethylsulfonium iodide can be influenced by its molecular structure and functional groups . For example, its melting point is reported to be between 215-220 °C .Wirkmechanismus

Target of Action

It’s known that similar compounds, such as dimethylsulfonium methylide, are involved in the corey-chaykovsky reaction . This reaction involves the interaction of sulfur ylides with carbonyl compounds .

Mode of Action

The compound, being a sulfur ylide, acts as a nucleophile towards carbonyl compounds in the Corey-Chaykovsky Reaction . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The corey-chaykovsky reaction, in which similar compounds participate, leads to the formation of epoxides or aziridines when sulfur ylides react with carbonyl compounds .

Result of Action

In the corey-chaykovsky reaction, the interaction of sulfur ylides with carbonyl compounds leads to the formation of corresponding epoxides or aziridines .

Action Environment

The environment can influence the action, efficacy, and stability of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium Iodide. For instance, the reaction of sulfur ylides with carbonyl compounds in the Corey-Chaykovsky Reaction is influenced by the presence of strong bases . Furthermore, the reaction of dimethyl sulfide with iodine oxide was found to be mainly heterogeneous under experimental conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDARUPBTIEXOS-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@H](C(=O)O)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(3-Amino-3-carboxypropyl)dimethylsulfonium Iodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)